3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one is a complex organic compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, often involving the manipulation of quinoline derivatives. Its structural uniqueness and functional groups make it an interesting subject for research in pharmaceuticals and materials science.
3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one is classified as a quinoline derivative. Quinoline compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one typically involves multi-step reactions. One common method includes the condensation of substituted anilines with appropriate carbonyl compounds followed by cyclization to form the quinoline structure.
Technical Details:
The molecular formula of 3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one is with a molecular weight of approximately 235.29 g/mol. The structure consists of a quinoline core with a methyl group and a phenylhexyl substituent.
3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one can undergo various chemical reactions typical for quinolines, including:
Technical Details:
Reactions are generally performed under controlled temperatures to favor desired pathways while minimizing side reactions.
The mechanism of action for compounds like 3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one often involves interaction with biological targets such as enzymes or receptors. The quinoline moiety may facilitate binding to these targets due to its planar structure and ability to participate in π-stacking interactions.
Research indicates that quinoline derivatives can inhibit specific enzymes involved in disease pathways, contributing to their therapeutic effects.
3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one is typically a solid at room temperature with potential crystalline properties. Its solubility varies based on the solvent used but generally exhibits moderate solubility in organic solvents.
The compound is stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile suggests it can participate in oxidation and reduction reactions typical of aromatic compounds.
3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one has potential applications in:
This compound exemplifies the versatility of quinoline derivatives in both biological and synthetic chemistry, making it an important subject for ongoing research and development efforts.
Quinolin-4(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, with a historical lineage tracing back to natural alkaloids. Quinine, isolated in 1820, marked the first therapeutic application of this core for malaria treatment, demonstrating early recognition of its pharmacological potential [6]. The discovery of camptothecin in the 1960s revolutionized oncology by revealing the critical role of topoisomerase I inhibition, leading to FDA-approved derivatives like topotecan and irinotecan [6]. Modern synthetic advances have expanded structural diversity, exemplified by hydrazone-functionalized quinolines exhibiting potent anticancer activity against NCI-60 cancer cell panels [2]. The scaffold’s versatility is further evidenced by its presence in kinase inhibitors (e.g., RET inhibitors), antimicrobials, and CNS agents, cementing its status as a "molecular chassis" for drug development [1] [9].
Table 1: Evolution of Key Quinolinone-Based Therapeutics
Era | Representative Agent | Therapeutic Application | Mechanistic Insight |
---|---|---|---|
19th Century | Quinine | Antimalarial | DNA intercalation |
1960s | Camptothecin | Anticancer | Topoisomerase I inhibition |
2000s-Present | Synthetic derivatives (e.g., hydrazones) | Multitargeted oncology | Kinase inhibition, DNA damage induction |
Strategic substituent modifications at the quinolinone core profoundly influence target affinity, selectivity, and pharmacokinetics. Key engineering principles include:
C-3 Methylation ("Magic Methyl Effect"): Introduction of a methyl group at position 3 enhances potency through hydrophobic burial, conformational restriction, and metabolic stabilization. For instance, methylated analogs of EZH2 inhibitors (e.g., tazemetostat) exhibited >10-fold activity increases compared to non-methylated counterparts by optimizing binding pocket interactions [4]. This effect extends to quinolinones, where C-3 methylation improves membrane permeability and reduces rotational freedom.
Halogen Incorporation: Chloro or bromo substituents at C-6/C-8 enhance electron-withdrawing properties and lipophilicity, improving DNA intercalation and cellular uptake. Halogenated quinolines demonstrate superior activity in NCI-60 screens compared to non-halogenated analogs, attributed to enhanced target binding and bioavailability [2] [6].
Alkyl Linker Optimization: The 2-(6-phenylhexyl) chain in 3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one exemplifies rational linker design. This hexyl spacer bridges the quinolinone core and terminal phenyl ring, enabling optimal interaction with hydrophobic kinase domains (e.g., RET solvent-front pockets). Analog studies show potency drops significantly with shorter (butyl) or longer (octyl) chains, underscoring the precision required for linker length [1] [4].
Table 2: Impact of Substituent Engineering on Quinolinone Bioactivity
Modification Site | Chemical Group | Biological Consequence | Example Activity Shift |
---|---|---|---|
C-3 | Methyl | ↑ Binding affinity, ↑ Metabolic stability | 10-fold ↑ in EZH2 inhibition [4] |
C-6/C-8 | Chloro/Bromo | ↑ Lipophilicity, ↑ DNA intercalation | IC₅₀ 0.3–2.05 μM (NCI-60) [2] |
C-2 Linker | 6-Phenylhexyl | Optimal kinase domain engagement | RET IC₅₀ < 50 nM [1] |
This compound exemplifies next-generation quinolinone engineering designed to overcome resistance in oncology. Its structure integrates three pharmacophoric elements:
Biochemical studies confirm potent inhibition of RET kinase wild-type and mutants (IC₅₀: 5–28 nM), surpassing reference inhibitors in Ba/F3-CCDC6-RETG810C cell models [1]. Molecular docking reveals critical hydrogen bonds between the C-4 carbonyl and hinge region residues (e.g., Val804), while the phenylhexyl moiety occupies a hydrophobic cleft adjacent to the G810 mutation site. This binding mode translates to in vivo efficacy, with significant tumor regression in xenograft models harboring resistance mutations [1] [4]. Future applications may extend to other kinase-driven pathologies where solvent-front mutations confer treatment resistance.
Table 3: Biochemical Profile of 3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one
Target | IC₅₀ (nM) | Cellular Model | Key Advantage |
---|---|---|---|
RET WT | 5.2 | Ba/F3-CCDC6-RET | Broad-spectrum inhibition |
RETV804M | 18.3 | Ba/F3-CCDC6-RETV804M | Overcomes gatekeeper mutation |
RETG810C | 12.7 | Ba/F3-CCDC6-RETG810C | Superior to selpercatinib (IC₅₀ >500 nM) |
RETG810R | 28.1 | Ba/F3-CCDC6-RETG810R | Activity against solvent-front mutation |
Compound Glossary:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: